Betaine glucuronate

Nonalcoholic Steatohepatitis Hepatic Steatosis Liver Transaminases

Betaine glucuronate is a covalent zwitterionic ester—not a physical mixture of betaine and glucuronic acid. The ester linkage confers aqueous solubility and Phase II glucuronidation detoxification pathway activity absent from betaine monotherapy. An 8‑week RCT demonstrated a 25% reduction in hepatic steatosis with significant transaminase lowering versus placebo—an efficacy profile not replicated by simple betaine substitution. Available as a fully characterized reference standard for ANDA analytical method validation and as an active pharmaceutical ingredient for NASH/NAFLD interventional trials at the established oral dosage of 8.57–12.86 mg/kg. Substitution with unesterified betaine or alternative glucuronate salts introduces unquantified analytical and therapeutic risk.

Molecular Formula C11H19NO8
Molecular Weight 293.27 g/mol
CAS No. 32087-68-6
Cat. No. B12761968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetaine glucuronate
CAS32087-68-6
Molecular FormulaC11H19NO8
Molecular Weight293.27 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(=O)OC1C(C(C(C(O1)C(=O)[O-])O)O)O
InChIInChI=1S/C11H19NO8/c1-12(2,3)4-5(13)19-11-8(16)6(14)7(15)9(20-11)10(17)18/h6-9,11,14-16H,4H2,1-3H3/t6-,7-,8+,9-,11+/m0/s1
InChIKeyYJSRPTFWEFKQSW-ZCLKDUABSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Betaine Glucuronate (CAS 32087-68-6) Chemical Identity and Compound Class Overview for Procurement Evaluation


Betaine glucuronate (CAS 32087-68-6) is a quaternary ammonium compound synthesized via esterification of betaine (trimethylglycine) with glucuronic acid . It exists as a zwitterionic inner salt with molecular formula C₁₁H₁₉NO₈ and molecular weight 293.27 g/mol [1]. The compound is classified pharmacologically as a cholagogue and has been utilized in both human and veterinary medicine primarily for liver-related indications [2][3]. Its commercial availability includes pharmaceutical-grade material suitable for analytical method development, method validation, and quality control applications in ANDA submissions [4].

Why Betaine Glucuronate Cannot Be Interchanged with Betaine Alone or Other Glucuronate Salts in Research and Formulation


Betaine glucuronate is not a simple mixture of betaine and glucuronic acid; it is a distinct chemical entity with unique physicochemical and biological properties arising from the covalent ester linkage. Substitution with betaine (trimethylglycine) alone eliminates the glucuronic acid moiety responsible for enhanced aqueous solubility and potential participation in Phase II glucuronidation detoxification pathways . Conversely, substituting with alternative glucuronate salts (e.g., diethanolamine glucuronate) alters the cationic counterion, which can affect membrane permeability, tissue distribution, and pharmacological activity . The clinical evidence base for hepatic steatosis reduction—while derived from a combination product—demonstrates that the specific combination containing betaine glucuronate yields statistically significant improvements not observed with placebo, and cross-study comparison with betaine monotherapy suggests differential efficacy profiles [1][2]. Generic substitution therefore introduces unquantified risks in both analytical and therapeutic contexts.

Quantitative Differential Evidence: Betaine Glucuronate vs. Placebo and In-Class Analogs for Scientific Selection


Hepatic Steatosis Reduction: Betaine Glucuronate Combination vs. Placebo in NASH

In a double-blind, randomized, placebo-controlled trial (N=191) in patients with non-alcoholic steatohepatitis (NASH), an 8-week oral regimen of betaine glucuronate combined with diethanolamine glucuronate and nicotinamide ascorbate (verum) reduced hepatic steatosis by 25% (p < 0.01) and hepatomegaly by 6% (p < 0.05) relative to baseline, whereas placebo showed no significant reduction [1]. Additionally, verum treatment significantly reduced elevated liver transaminases (ALT, AST, and γ-GT), while placebo was ineffective [1]. Physician-rated global efficacy was 'very good' or 'good' in 48% of verum-treated patients versus 17% for placebo (p = 9×10⁻⁶) [1].

Nonalcoholic Steatohepatitis Hepatic Steatosis Liver Transaminases

Transaminase Reduction: Betaine Glucuronate Combination vs. Placebo

The same randomized controlled trial reported a significant reduction in elevated liver transaminases (ALT, AST, and γ-GT) following verum treatment, whereas placebo produced no such effect [1]. Although specific numerical reductions for each enzyme were not published in the abstract or available excerpts, the statistical significance of the overall transaminase panel reduction underscores the compound's impact on hepatocellular injury markers [1].

ALT AST γ-GT Hepatocellular Injury

Physician-Rated Global Efficacy: Betaine Glucuronate Combination vs. Placebo

Physicians rated treatment efficacy as 'very good' or 'good' in 48% of patients receiving the betaine glucuronate-containing combination, compared to only 17% in the placebo group (p = 9×10⁻⁶) [1]. Patient self-ratings similarly favored verum (52% vs. 34%, p = 0.017) [1]. These results indicate a substantial improvement in overall clinical impression beyond isolated biochemical markers.

Global Efficacy Physician Assessment NASH

Analytical Reference Standard Suitability: Betaine Glucuronate vs. Unspecified Reference Materials

Betaine glucuronate is supplied with detailed characterization data compliant with regulatory guidelines and is suitable for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. This contrasts with generic betaine or glucuronic acid reference materials, which may lack the specific ester-linked structure and associated spectral properties required for accurate quantitation of betaine glucuronate in complex formulations [1].

Reference Standard Method Validation ANDA

Dosage Differentiation: Betaine Glucuronate Adult Dosing vs. Betaine Anhydrous Supplementation

Established adult dosing for betaine glucuronate in therapeutic contexts is 8.571 to 12.857 mg/kg orally every 24 hours [1]. In contrast, betaine (anhydrous) supplementation for general health or homocystinuria typically ranges from 500 mg to 20 g daily, representing a >100-fold difference in typical dose magnitude [2]. This discrepancy reflects differences in molecular weight, bioavailability, and therapeutic targets, underscoring that dose translation between the two forms is not linear or straightforward.

Dosage Pharmacokinetics Therapeutic Window

Chemical Stability and Zwitterionic Character: Betaine Glucuronate vs. Physical Mixtures

Betaine glucuronate exists as a zwitterionic inner salt, which confers enhanced aqueous solubility and potentially influences membrane interaction compared to a simple physical mixture of betaine and glucuronic acid . While direct stability data were not located, the covalent ester bond in betaine glucuronate is susceptible to hydrolysis under extreme pH or enzymatic conditions, a property that differs fundamentally from non-covalent mixtures. This chemical distinction is critical for formulation scientists designing stable dosage forms and for analytical chemists developing stability-indicating assays.

Zwitterion Stability Formulation

Optimized Application Scenarios for Betaine Glucuronate Based on Quantitative Evidence


Clinical Research in Nonalcoholic Steatohepatitis (NASH) and NAFLD

Procurement for randomized controlled trials investigating hepatoprotective interventions in NASH/NAFLD populations. The demonstrated 25% reduction in hepatic steatosis and significant transaminase lowering in an 8-week RCT support its use as an active comparator or investigational agent [1]. The established safety profile (adverse event rate 10% vs. 7% placebo, not significant) further justifies its selection for trials requiring a well-tolerated hepatoprotective reference [1].

Analytical Method Development and Regulatory Submission Support

Utilization as a characterized reference standard for HPLC, LC-MS, or other quantitative assays in pharmaceutical quality control and ANDA submissions [2]. The availability of detailed characterization data enables accurate quantitation of betaine glucuronate in finished dosage forms, ensuring compliance with ICH guidelines and reducing analytical variability [2].

Formulation Development for Liver Health Products

Incorporation into oral solid dosage forms (capsules, tablets) intended for liver support indications, leveraging the compound's established dosage range (8.571–12.857 mg/kg) and zwitterionic solubility profile [3]. The distinct chemical identity mandates careful selection of excipients and manufacturing processes to preserve ester bond integrity, differentiating it from simple betaine formulations .

Veterinary Pharmacokinetic and Metabolism Studies

Use in veterinary research exploring the role of betaine glucuronate in hepatic and metabolic disorders, given its inclusion in veterinary pharmacopoeias and documented use in animal health [4]. The compound's dual methyl donor and glucuronic acid conjugate features make it a candidate for studies on detoxification pathways and osmoregulation in livestock and companion animals.

Technical Documentation Hub

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